molecular formula C15H24N2O2 B1673957 13-Hydroxylupanine CAS No. 15358-48-2

13-Hydroxylupanine

Cat. No.: B1673957
CAS No.: 15358-48-2
M. Wt: 264.36 g/mol
InChI Key: JVYKIBAJVKEZSQ-YHQUGGNUSA-N
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Description

13-Hydroxylupanine is a quinolizidine alkaloid primarily found in species of the genus Lupinus, which belongs to the Fabaceae family. This compound is known for its distinctive chemical structure and biological activities. It is a secondary metabolite synthesized by plants as a defense mechanism against herbivores and pathogens.

Preparation Methods

Synthetic Routes and Reaction Conditions

13-Hydroxylupanine can be synthesized through various chemical routes. One common method involves the hydroxylation of lupanine, another quinolizidine alkaloid. The hydroxylation reaction typically employs oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the hydroxyl group at the desired position on the lupanine molecule .

Industrial Production Methods

Industrial production of hydroxylupanine often involves the extraction and purification of the compound from plant sources, particularly from Lupinus species. The process includes harvesting the plant material, followed by solvent extraction, chromatographic separation, and crystallization to obtain pure hydroxylupanine .

Chemical Reactions Analysis

Types of Reactions

13-Hydroxylupanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of hydroxylupanine, which can have different biological activities and properties .

Scientific Research Applications

13-Hydroxylupanine has several scientific research applications, including:

Comparison with Similar Compounds

13-Hydroxylupanine is similar to other quinolizidine alkaloids such as lupanine, sparteine, and cytisine. it is unique due to the presence of the hydroxyl group, which imparts different chemical and biological properties. For instance:

Properties

CAS No.

15358-48-2

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

(1S,2R,9S,10S,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one

InChI

InChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2/t10-,11-,12-,13+,14-/m0/s1

InChI Key

JVYKIBAJVKEZSQ-YHQUGGNUSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]3C[C@@H](CN2C(=O)C1)[C@@H]4C[C@H](CCN4C3)O

SMILES

C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O

Canonical SMILES

C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

6809-89-8 (hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hydroxylupanine;  Alkaloid C 2, from Cadia purpurea;  4-25-00-00082 (Beilstein Handbook Reference);  (+)-13-Hydroxylupanine;  BRN 0087896;  BRN0087896;  BRN-0087896;  Jamaidine;  Lupanine, hydroxy- (6CI);  Oxylupanine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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